N-propylpyridin-2-amine
Overview
Description
N-propylpyridin-2-amine is an organic compound with the molecular formula C8H12N2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a propyl group at the nitrogen atom and an amine group at the second position of the ring.
Scientific Research Applications
N-propylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials with specific functional properties.
Safety and Hazards
The safety data sheet for a similar compound, propylamine, indicates that it is a highly flammable liquid and vapor, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic in contact with skin or if inhaled . While this does not directly apply to N-propylpyridin-2-amine, it suggests that similar precautions may be necessary when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-propylpyridin-2-amine can be synthesized through several methods. One common approach involves the alkylation of pyridin-2-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:
- Pyridin-2-amine is dissolved in a suitable solvent such as ethanol or acetonitrile.
- A base, such as sodium hydroxide or potassium carbonate, is added to the solution.
- Propyl halide (e.g., propyl bromide or propyl chloride) is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at room temperature or under reflux conditions for several hours.
- The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: N-propylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-propylpyridin-2-imine using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield N-propylpiperidine-2-amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases such as triethylamine or pyridine.
Major Products:
Oxidation: N-propylpyridin-2-imine
Reduction: N-propylpiperidine-2-amine
Substitution: Various N-substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of N-propylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Pyridin-2-amine: Lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.
N-methylpyridin-2-amine: Contains a methyl group instead of a propyl group, which may affect its steric and electronic properties.
N-ethylpyridin-2-amine: Similar to N-propylpyridin-2-amine but with an ethyl group, leading to differences in reactivity and solubility.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group enhances its hydrophobicity, potentially improving its membrane permeability and interaction with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-propylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-6-9-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNJMSYQSDBRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531959 | |
Record name | N-Propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45815-08-5 | |
Record name | N-Propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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